![molecular formula C25H18N2O2S B2777649 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one CAS No. 712308-35-5](/img/structure/B2777649.png)
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a quinazoline moiety, and a phenyl group, making it a unique molecule with significant research interest.
作用机制
Target of Action
The primary target of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is the Signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) in Homo sapiens . STAT1-α/β is a critical component of the cellular signaling pathway, playing a key role in transmitting signals from the cell surface to the nucleus, leading to the activation of specific genes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.
Introduction of the Quinazoline Moiety: The quinazoline ring can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the quinazoline moiety. This is often done using a thiol-based linker, such as thiourea, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, where halogens can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
相似化合物的比较
Similar Compounds
4-Phenylquinazoline: Shares the quinazoline moiety but lacks the chromen-2-one core.
Chromen-2-one Derivatives: Similar core structure but different substituents.
Thiourea Derivatives: Similar sulfur linkage but different aromatic groups.
Uniqueness
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is unique due to its combined chromen-2-one and quinazoline structures, which confer distinct biological activities and potential therapeutic applications not seen in simpler analogs.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
属性
IUPAC Name |
6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZVVLOCNBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

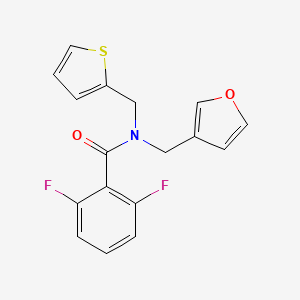
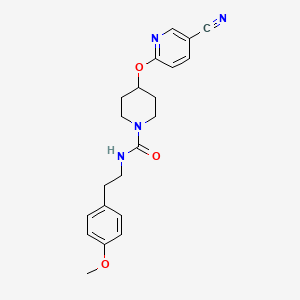
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
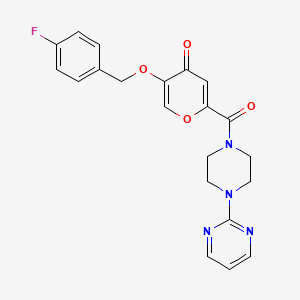
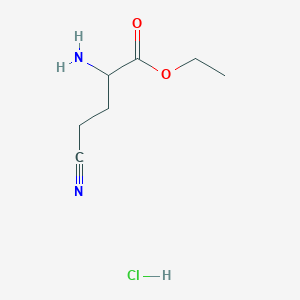
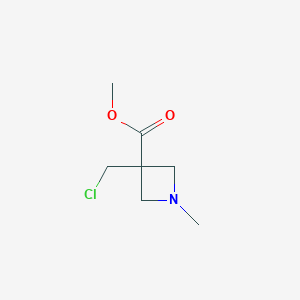
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)
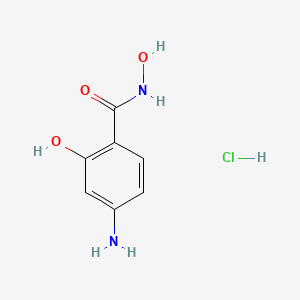
![(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B2777581.png)
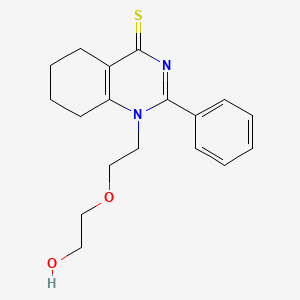
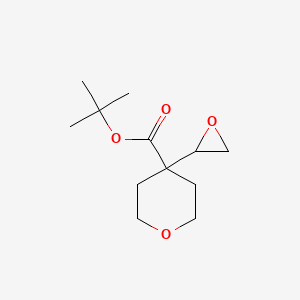
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)
